7-ethyl-5-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
7-ethyl-5-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C19H20N4O4S and its molecular weight is 400.45. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Novel Compounds
- Researchers have developed novel compounds derived from visnaginone and khellinone, demonstrating analgesic and anti-inflammatory activities. These compounds include a series of heterocyclic compounds such as thiazolopyrimidines, indicating the potential for diverse biological applications (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Potential Biological Activities
- The structural analysis and synthesis of pyrimidine derivatives have been linked to various biological activities. For example, derivatives such as thieno[2,3-d]pyrimidine-2,4-diones have been studied as potent GnRH receptor antagonists, suggesting their use in treating reproductive diseases (Guo et al., 2003).
Material Science Applications
- In material science, novel n-type conjugated polyelectrolytes based on pyrrolopyrrole dione derivatives have been synthesized for use as electron transport layers in polymer solar cells, showcasing the versatility of pyrimidine derivatives in various technological applications (Hu et al., 2015).
Advanced Synthesis Techniques
- Advanced synthetic techniques have enabled the creation of dihydrothiazolo[3,2-a]pyrimidinone derivatives, further expanding the chemical space of pyrimidine derivatives and their potential applications in medicinal chemistry (Selby & Smith, 1989).
Crystal Structure Analysis
- The crystal structure analysis of various pyrimidine derivatives has provided insights into their potential as nonlinear optical materials, with studies indicating significant optical power limiting behavior due to two-photon absorption phenomena (Shettigar et al., 2009).
Mechanism of Action
Target of Action
The primary targets of this compound are the ATF4 and NF-kB proteins . These proteins play a crucial role in cellular stress response and inflammation, respectively .
Mode of Action
The compound interacts with its targets by inhibiting their activity . This interaction results in a reduction of endoplasmic reticulum (ER) stress and apoptosis, as well as the NF-kB inflammatory pathway .
Biochemical Pathways
The affected pathways include the ER stress pathway and the NF-kB inflammatory pathway . Downstream effects include reduced production of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) in LPS-stimulated human microglia cells .
Result of Action
The molecular and cellular effects of the compound’s action include promising neuroprotective and anti-inflammatory properties . Specifically, the compound has been shown to reduce the expression of the ER chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells .
Properties
IUPAC Name |
7-ethyl-5-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O4S/c1-5-14-20-16-15(18(25)23(3)19(26)22(16)2)17(21-14)28-10-13(24)11-6-8-12(27-4)9-7-11/h6-9H,5,10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKJWEWYSOPEFAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(C(=N1)SCC(=O)C3=CC=C(C=C3)OC)C(=O)N(C(=O)N2C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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